(3-(Ethylthio)phenyl)methanamine
Description
Structural Classification and Significance of Aryl-Alkyl Amines in Contemporary Chemical Research
(3-(Ethylthio)phenyl)methanamine belongs to the broad class of organic compounds known as aryl-alkyl amines. Specifically, it is a primary aralkylamine, characterized by a primary amino group (-NH2) attached to a benzyl (B1604629) group, which in turn is substituted on the aromatic ring. nih.gov The defining feature of this molecule is the presence of a phenyl ring and an amino group separated by a methylene (B1212753) bridge (-CH2-). This structural motif is a cornerstone in medicinal chemistry and materials science.
Aryl-alkyl amines are prevalent in numerous biologically active molecules and functional materials. Their significance stems from the combination of the aromatic ring, which can engage in various interactions such as π-stacking, and the nucleophilic and basic nature of the amine group. This duality allows for a wide range of chemical modifications and applications. In the pharmaceutical industry, the aryl-alkyl amine scaffold is a key component in a vast array of active pharmaceutical ingredients (APIs), including antidepressants, antihypertensives, and antimicrobials. In agriculture, derivatives of these amines are employed in the production of pesticides and herbicides. Furthermore, their reactivity makes them essential intermediates in organic synthesis, serving as building blocks for more complex molecular architectures. Contemporary research continues to explore novel applications, including their use in the functionalization of nanoparticles and the development of advanced materials.
Overview of this compound in Academic Chemical Literature
A review of academic and patent literature indicates that this compound is primarily documented as a chemical intermediate available from various commercial suppliers. While its basic identifiers such as CAS Registry Number 885268-81-5 are established, in-depth studies focusing specifically on its synthesis, reactivity, or application are not extensively reported in peer-reviewed journals. acs.org The compound is often listed in catalogs of unique chemical building blocks for early-stage discovery research. chemicalbook.com Its significance is therefore inferred from the broader context of substituted benzylamines and thioether-containing molecules, which are classes of compounds with considerable interest in synthetic and medicinal chemistry. nih.govnih.gov
Rationale for Comprehensive Scholarly Investigation of this compound
The rationale for a detailed investigation of this compound arises from the unique combination of its structural features: a primary benzylamine (B48309) and a meta-substituted ethylthio group. The benzylamine moiety provides a reactive handle for a multitude of chemical transformations, including N-alkylation, acylation, and participation in cross-coupling reactions. chemcess.comrsc.org The thioether (-S-) linkage introduces a soft nucleophilic center and the potential for oxidation to sulfoxide (B87167) and sulfone derivatives, which can dramatically alter the compound's electronic and steric properties, as well as its biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-ethylsulfanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSXLOMVDSFFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716962 | |
| Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-81-5 | |
| Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3 Ethylthio Phenyl Methanamine
Retrosynthetic Analysis and Fundamental Synthetic Pathways to (3-(Ethylthio)phenyl)methanamine
A retrosynthetic analysis of this compound reveals several viable synthetic pathways. The primary disconnection breaks the C-N bond of the benzylamine (B48309) moiety, leading back to a 3-(ethylthio)benzyl electrophile and an ammonia (B1221849) equivalent. A second key disconnection involves the C-C bond between the aromatic ring and the aminomethyl group, suggesting a precursor such as 3-(ethylthio)benzonitrile.
Pathway A: Reductive Amination of 3-(Ethylthio)benzaldehyde
This is a convergent and widely used approach. The synthesis begins with the preparation of 3-(ethylthio)benzaldehyde. This can be achieved through the reaction of 3-mercaptobenzaldehyde with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) under basic conditions. The resulting 3-(ethylthio)benzaldehyde can then undergo reductive amination. This two-step, one-pot process typically involves the formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction.
| Step | Reactants | Reagents/Catalyst | Solvent | Typical Yield |
| 1 | 3-Mercaptobenzaldehyde, Ethyl Bromide | K₂CO₃ | Acetonitrile | >90% |
| 2 | 3-(Ethylthio)benzaldehyde, Ammonia | NaBH₃CN, NH₄OAc | Methanol | 70-85% |
| Table 1: Representative conditions for the synthesis of this compound via reductive amination. |
Pathway B: Reduction of 3-(Ethylthio)benzonitrile
An alternative strategy involves the synthesis of 3-(ethylthio)benzonitrile as a key intermediate. This can be prepared from 3-bromobenzonitrile (B1265711) via a nucleophilic aromatic substitution with sodium ethanethiolate, often catalyzed by copper salts. The subsequent reduction of the nitrile group to a primary amine can be accomplished using various reducing agents.
| Step | Reactants | Reagents/Catalyst | Solvent | Typical Yield |
| 1 | 3-Bromobenzonitrile, Ethanethiol (B150549) | CuI, K₂CO₃ | DMF | 80-90% |
| 2 | 3-(Ethylthio)benzonitrile | LiAlH₄ or H₂/Raney Ni | THF or Ethanol | 75-90% |
| Table 2: Representative conditions for the synthesis of this compound via nitrile reduction. |
Novel Synthetic Strategies for the Formation of the this compound Core Structure
Recent advancements in catalysis have opened new avenues for the synthesis of substituted benzylamines, which can be applied to the preparation of this compound.
Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts have been shown to facilitate the three-component C(sp²)-H activation of aromatic compounds with amides and aldehydes to generate amines. researchgate.netrsc.org This approach could potentially be adapted to directly synthesize N-acylated derivatives of this compound from 1-ethyl-3-thiobenzene, which can then be deprotected.
Palladium-Catalyzed Amination: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically used for C-N bond formation to an aromatic ring, recent developments have explored the amination of benzylic C-H bonds. These methods could offer a more direct route from a suitable 3-(ethylthio)toluene precursor.
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact.
Solvent-Free and Aqueous Medium Approaches
For the reductive amination pathway, performing the reaction in water or under solvent-free conditions is highly desirable. While the solubility of the organic substrates can be a challenge, the use of phase-transfer catalysts or surfactant-mediated catalysis can facilitate these transformations. For instance, the reductive amination of aldehydes has been successfully carried out in aqueous media using water-soluble catalysts.
Catalyst Development for Enhanced Reaction Efficiency
The development of more efficient and recyclable catalysts is a key aspect of green synthesis. For the nitrile reduction pathway, heterogeneous catalysts such as Raney nickel are advantageous due to their ease of separation and potential for reuse. In the reductive amination, the use of milder and more selective reducing agents like sodium triacetoxyborohydride (B8407120) can reduce side reactions and simplify purification. organic-chemistry.org
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogues
The synthesis of this compound itself does not involve stereoselectivity at the benzylic position unless a chiral reducing agent or catalyst is employed in the final step. However, the principles of chemo- and regioselectivity are crucial in the synthesis of its precursors.
For example, in the preparation of 3-(ethylthio)benzaldehyde from 3-mercaptobenzaldehyde, the chemoselective ethylation of the more nucleophilic thiol group over the aldehyde is essential. This is typically achieved under basic conditions where the thiolate is readily formed.
The regioselectivity of the synthesis is primarily determined by the starting material, 3-substituted benzene (B151609) derivatives. Maintaining this substitution pattern throughout the reaction sequence is critical.
Process Optimization and Scalability Considerations for this compound Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key Optimization Parameters:
| Parameter | Consideration |
| Reactant Stoichiometry | Optimizing the molar ratios of reactants and reagents to maximize yield and minimize waste. |
| Reaction Temperature and Time | Fine-tuning these parameters to ensure complete conversion while minimizing side product formation and energy consumption. |
| Catalyst Loading | Reducing catalyst loading to the minimum effective amount to lower costs and simplify purification. |
| Solvent Selection | Choosing solvents that are effective, safe, environmentally benign, and easily recoverable. |
| Work-up and Purification | Developing efficient and scalable extraction and distillation or crystallization procedures to isolate the final product in high purity. |
| Table 3: Key parameters for process optimization and scalability. |
For instance, in the reductive amination pathway, controlling the temperature during the addition of the reducing agent is crucial to prevent runaway reactions. In the nitrile reduction using LiAlH₄, the highly exothermic nature of the reaction and the need to handle a pyrophoric reagent necessitate specialized equipment and procedures for large-scale production. The alternative catalytic hydrogenation is often preferred for industrial applications due to its milder conditions and improved safety profile.
Exploring the Synthetic Versatility of this compound: A Gateway to Novel Derivatives
The derivatization of bioactive scaffolds is a cornerstone of medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. The compound this compound presents a versatile scaffold for such derivatization, featuring a primary amine for a variety of coupling reactions, a phenyl ring amenable to substitution, and an ethylthio group that can be modified. This article delves into the potential derivatization strategies and analog synthesis based on this promising chemical entity.
Physical and Chemical Properties
Tabulated Physical Characteristics
The following table summarizes the known and calculated physical properties of (3-(Ethylthio)phenyl)methanamine. Experimental data for properties such as melting and boiling points are not widely available in the reviewed literature and are therefore listed as not available.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 885268-81-5 | acs.org |
| Molecular Formula | C₉H₁₃NS | acs.org |
| Molecular Weight | 167.27 g/mol | chemcess.com |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
| Density | Not Available | - |
| Appearance | Not specified, likely a liquid | - |
| InChI Key | BHSXLOMVDSFFHO-UHFFFAOYSA-N | chemcess.com |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the thioether.
Basicity: As a primary amine, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. It is expected to be a stronger base than aniline (B41778) but comparable to other benzylamines. chemicalbook.comchemcess.com It will readily react with acids to form the corresponding ammonium (B1175870) salts.
Nucleophilicity: The primary amine is a good nucleophile and will react with a variety of electrophiles. For example, it can undergo acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. It can also react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
Reactivity of the Thioether: The sulfur atom of the ethylthio group is also nucleophilic, though generally less so than the amine. It can be oxidized to form the corresponding sulfoxide (B87167) and sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These oxidized derivatives would have significantly different electronic and solubility properties. The thioether can also participate in metal-catalyzed cross-coupling reactions. researchgate.net
Aromatic Ring Reactivity: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The ethylthio and aminomethyl groups are both ortho-, para-directing activators. However, under strongly acidic conditions, the amine group will be protonated to form an ammonium salt, which is a meta-directing deactivator.
Stability: The compound is expected to be stable under standard conditions. However, like many amines, it may be sensitive to air and light over long-term storage, potentially undergoing slow oxidation.
Advanced Spectroscopic and Structural Elucidation of 3 Ethylthio Phenyl Methanamine and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (3-(Ethylthio)phenyl)methanamine
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra provides initial information on the chemical environment of each atom.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the benzylic methylene (B1212753) protons (a singlet), and the aromatic protons in the meta-substituted ring. The ¹³C NMR spectrum would complement this by showing characteristic peaks for the aliphatic carbons of the ethyl group, the benzylic carbon, and the six distinct aromatic carbons, including those directly bonded to the sulfur and the aminomethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -SCH₂CH₃ | 1.2-1.4 (t) | 14-16 |
| -SCH₂CH₃ | 2.9-3.1 (q) | 26-28 |
| Ar-CH₂NH₂ | 3.8-4.0 (s) | 45-47 |
| -NH₂ | 1.5-2.5 (br s) | - |
| Aromatic C-H | 7.0-7.4 (m) | 125-130 |
| Aromatic C-S | - | 138-140 |
| Aromatic C-CH₂ | - | 140-142 |
Note: Predicted values are based on standard functional group ranges and may vary with solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edusdsu.edu For this compound, a key correlation would be observed between the triplet and quartet of the ethyl group. Cross-peaks among the four aromatic protons would also help delineate their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). princeton.eduyoutube.com It allows for the definitive assignment of each carbon atom that bears protons, such as the -SCH₂-, -CH₃, benzylic -CH₂-, and the four aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include the signal from the benzylic protons (-CH₂NH₂) to the aromatic carbons C1, C2, and C6, confirming the attachment point of the aminomethyl group. Likewise, correlations from the ethyl group protons to the sulfur-bearing aromatic carbon (C3) would confirm the position of the ethylthio group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu NOESY can provide insights into the preferred conformation of the molecule, for instance, by showing correlations between the benzylic protons and the H2/H4 protons on the aromatic ring, which would help define the rotational orientation of the aminomethyl group relative to the phenyl ring.
Solid-State NMR Applications
While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides information on the molecule's structure and dynamics in the solid phase. For this compound or its crystalline salts, ssNMR could be used to:
Identify the presence of different polymorphs (distinct crystalline forms), which would exhibit different chemical shifts.
Determine intermolecular distances and packing arrangements through advanced techniques like Proton-Driven Spin Diffusion (PDSD).
Study molecular dynamics, such as the rotation of the ethyl or aminomethyl groups, over a range of temperatures.
Single-Crystal X-ray Diffraction Analysis of this compound Salts and Cocrystals
Single-crystal X-ray diffraction (SCXRD) offers the most definitive structural information by mapping the precise atomic positions in a crystalline solid. rsc.org While obtaining suitable single crystals of the free amine might be challenging, forming salts (e.g., hydrochloride or tetrafluoroborate (B81430) salts) or cocrystals can promote crystallization. mdpi.com
An SCXRD analysis would provide:
Precise Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the meta-substitution pattern and the geometry of the ethylthio and aminomethyl groups.
Conformational Details: The exact conformation adopted by the molecule in the crystal lattice, including the torsion angles defining the orientation of the side chains relative to the phenyl ring.
Intermolecular Interactions: A detailed map of non-covalent interactions that stabilize the crystal packing. For a salt of this compound, this would prominently feature hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) and the counter-ion, as well as potential C-H···π or π-π stacking interactions between phenyl rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and elucidating its structure through controlled fragmentation. For this compound (C₉H₁₃NS), HRMS can provide an extremely accurate mass measurement of the molecular ion (e.g., [M+H]⁺), typically within 5 ppm of the theoretical value, which serves as unambiguous confirmation of its molecular formula.
Upon fragmentation (MS/MS), a characteristic pattern would emerge based on the weakest bonds and the stability of the resulting fragments.
Table 2: Predicted HRMS Fragmentation for the [M+H]⁺ Ion of this compound
| Fragment Formula | Proposed Structure/Loss | Theoretical m/z |
| [C₉H₁₄NS]⁺ | Protonated Molecular Ion [M+H]⁺ | 168.0841 |
| [C₉H₁₁S]⁺ | Loss of ammonia (B1221849) (-NH₃) | 151.0576 |
| [C₇H₇S]⁺ | Benzylic cleavage with loss of •CH₂NH₂ | 123.0263 |
| [C₇H₈N]⁺ | Loss of •SCH₂CH₃ | 106.0651 |
| [C₆H₅]⁺ | Loss of ethylthio and aminomethyl groups | 77.0386 |
Advanced Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FTIR) Studies of Molecular Conformations
For this compound, key vibrational modes would include:
N-H Stretching: In the IR spectrum, the primary amine would show two characteristic bands around 3300-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl and methylene groups appear below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
C-S Stretching: The C-S stretch is often weak in the IR spectrum but can produce a more intense signal in the Raman spectrum, typically in the 600-800 cm⁻¹ range.
These techniques are particularly sensitive to molecular conformation. Changes in the dihedral angles of the side chains would cause shifts in the vibrational frequencies, especially in the complex fingerprint region (below 1500 cm⁻¹). Comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT) can help identify the most stable conformer. researchgate.net
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives of this compound
This compound itself is achiral. However, chiral derivatives can be readily synthesized, for example, by resolution of the amine or by reacting it with a chiral reagent. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying these chiral molecules. mdpi.com
Consider a chiral derivative such as (R)-N-acetyl-(3-(ethylthio)phenyl)methanamine.
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic ring acts as a chromophore, and its electronic transitions would give rise to characteristic positive or negative signals (Cotton effects) in the UV region of the CD spectrum.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength.
The sign and magnitude of the Cotton effects in the CD spectrum are exquisitely sensitive to the absolute configuration of the stereocenter. By comparing the experimentally measured CD spectrum with theoretical spectra generated from quantum chemical calculations (e.g., time-dependent DFT), the absolute configuration of the chiral derivative can be determined without the need for crystallographic analysis. mdpi.com
Computational and Theoretical Investigations of 3 Ethylthio Phenyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of (3-(Ethylthio)phenyl)methanamine
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of this compound. These methods offer a detailed view of the molecule's properties at the atomic level.
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic properties of molecules. DFT studies on related phenylthioacetate and phenylpropyl radical systems have provided valuable information that can be extrapolated to understand this compound. unife.itnih.gov For instance, calculations on 4′-substituted-2-ethylthio-phenylacetates using the B3LYP/6-31G(d,p) level of theory have been employed to analyze the conformational preferences and electronic interactions within the molecules. unife.it These studies reveal how substituents on the phenyl ring can influence electrostatic and orbital interactions. unife.it Similarly, DFT calculations have been instrumental in studying the chemistry of 3-phenylpropyl radicals, indicating that cyclization is often a more favorable reaction pathway than fragmentation. nih.govresearchgate.net The energetic barriers for these reactions are largely determined by the stability of the reactant radical. nih.gov
Ab Initio Methods for High-Accuracy Calculations
For higher accuracy, ab initio methods are employed. While specific ab initio studies on this compound are not widely documented, the principles from studies on similar molecules are applicable. For example, G3-type (G3(MP2)-RAD) composite calculations have been used alongside DFT to provide chemically accurate data for the reactions of 3-phenylpropyl radicals. nih.govresearchgate.net These high-level calculations are crucial for obtaining reliable energetic data, especially when experimental data is scarce. researchgate.net
Conformational Analysis and Energy Landscape Mapping of this compound
Conformational analysis is key to understanding the three-dimensional structure of this compound and its influence on biological activity. The flexibility of the ethylthio and methanamine side chains allows the molecule to adopt various conformations.
Studies on analogous N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides have shown the existence of stable gauche and cis conformers. nih.gov The relative stability of these conformers is influenced by both internal electronic interactions and the polarity of the solvent. nih.gov For example, Natural Bond Orbital (NBO) analysis has revealed that specific orbital interactions stabilize the gauche conformation in the gas phase. nih.gov Infrared spectroscopy, combined with theoretical calculations, has been used to determine the population ratio of different conformers in various solvents. nih.gov Similar methodologies can be applied to map the energy landscape of this compound, identifying the most stable conformations and the energy barriers between them.
| Computational Method | Application in Conformational Analysis | Key Findings for Analogous Systems |
| B3LYP/6-311++G(d,p) | Calculation of stable conformers and their relative energies. nih.gov | Existence of stable gauche and cis conformers. nih.gov |
| Polarisable Continuum Model (PCM) | Modeling solvent effects on conformational equilibrium. nih.gov | Progressive increase of the cis/gauche population ratio with increasing solvent polarity. nih.gov |
| NBO Analysis | Identifying stabilizing intramolecular orbital interactions. nih.gov | Specific orbital interactions stabilize the gauche conformer. nih.gov |
| Infrared Spectroscopy (νCO) | Experimental determination of conformer populations in solution. nih.gov | The gauche conformer is predominant in non-polar solvents. nih.gov |
Molecular Docking and Receptor Binding Predictions for this compound and its Ligands
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction mode of ligands with their receptor targets.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time, including the effects of the solvent. MD simulations can be used to study the conformational changes of this compound in a solvent environment and to understand how the solvent influences its structure and flexibility.
Pharmacophore Modeling and Virtual Screening Based on In Vitro Activity Data of this compound Analogs
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model can be generated based on the structures of known active compounds.
A study on selective inhibitors of Plasmodium falciparum Hsp90 developed a pharmacophore model (DHHRR) consisting of one hydrogen bond donor, two hydrophobic groups, and two aromatic rings. nih.gov This model was then used to screen commercial databases for new potential inhibitors. nih.gov Similarly, a pharmacophore model could be developed for analogs of this compound with known in vitro activity. This model would capture the key chemical features responsible for their biological effects and could be used in virtual screening campaigns to identify novel compounds with similar or improved activity from large chemical libraries. The process typically involves defining active and inactive sets of compounds based on their experimental pIC50 values to generate and validate the pharmacophore model. nih.gov
| Pharmacophore Feature | Potential Role in Binding |
| Hydrogen Bond Donor | Forms hydrogen bonds with acceptor groups on the receptor. |
| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups on the receptor. |
| Hydrophobic Group | Interacts with hydrophobic pockets in the receptor. |
| Aromatic Ring | Participates in π-π stacking or hydrophobic interactions. |
| Positive/Negative Ionizable | Forms electrostatic interactions with charged residues in the receptor. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the hypothetical QSAR modeling of this compound derivatives, the primary objective would be to develop a robust and predictive model capable of estimating the biological activities of newly designed, yet unsynthesized, derivatives. This approach would significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired properties.
The development of a QSAR model for this compound derivatives would involve several key steps:
Selection of a Training Set: A diverse set of this compound derivatives with experimentally determined biological activities would be compiled. The diversity of the substituents on the phenyl ring and the methanamine group would be crucial for the development of a comprehensive model.
Calculation of Molecular Descriptors: For each derivative in the training set, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Related to the two-dimensional representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Related to the three-dimensional structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution in the molecule (e.g., dipole moment, partial atomic charges).
Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). The predictive power and robustness of the resulting QSAR model would be rigorously assessed using internal and external validation techniques. Key statistical parameters include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of prediction.
Hypothetical Research Findings and Data
While no specific QSAR studies on this compound derivatives were found, a hypothetical study might investigate their potential as, for example, antimicrobial agents. In such a study, researchers would synthesize a series of derivatives and test their activity against various microbial strains. The resulting data could then be used to build a QSAR model.
The table below illustrates the type of data that would be generated in a hypothetical QSAR study of this compound derivatives for antimicrobial activity.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Derivative | R-Group | Experimental Activity (MIC, µM) | Predicted Activity (MIC, µM) | LogP | Molecular Weight |
| 1 | -H | 128 | 125.5 | 2.8 | 181.29 |
| 2 | 4-Cl | 64 | 66.2 | 3.5 | 215.73 |
| 3 | 4-F | 96 | 94.8 | 3.0 | 199.28 |
| 4 | 4-CH₃ | 110 | 112.1 | 3.2 | 195.32 |
| 5 | 4-OCH₃ | 150 | 148.7 | 2.7 | 211.32 |
| 6 | 3,4-diCl | 32 | 30.9 | 4.2 | 250.18 |
This table is a hypothetical representation and does not reflect actual experimental data.
A successful QSAR model derived from such data would allow researchers to predict the antimicrobial activity of other, unsynthesized derivatives of this compound. For instance, the model might indicate that increasing the lipophilicity (LogP) and introducing electron-withdrawing substituents at specific positions on the phenyl ring enhances the biological activity. These insights would guide the rational design of more potent analogues for future synthesis and testing, thereby accelerating the discovery of novel therapeutic agents.
Mechanistic Studies of Reactions Involving 3 Ethylthio Phenyl Methanamine
Elucidation of Reaction Mechanisms in the Synthesis of (3-(Ethylthio)phenyl)methanamine
The synthesis of primary amines such as this compound can be achieved through various established methods. While specific mechanistic studies on the synthesis of this particular molecule are not extensively documented, the underlying principles can be understood by examining common synthetic routes for benzylamines.
One prevalent method for the synthesis of primary amines is the Gabriel synthesis . libretexts.orgnrochemistry.commasterorganicchemistry.com This process involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, in this case, 3-(ethylthio)benzyl halide. The mechanism proceeds via a classic SN2 reaction where the phthalimide anion acts as a nucleophile. libretexts.orgnrochemistry.com The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure), to release the primary amine. nrochemistry.comthermofisher.com The use of phthalimide as a protected form of ammonia (B1221849) prevents the over-alkylation that is often observed in direct alkylation of ammonia. masterorganicchemistry.com
Reaction Scheme of Gabriel Synthesis (Hypothetical for this compound):
Deprotonation: Phthalimide is deprotonated by a base like potassium hydroxide (B78521) to form the nucleophilic potassium phthalimide.
SN2 Attack: The phthalimide anion attacks 3-(ethylthio)benzyl halide, displacing the halide and forming N-(3-(ethylthio)benzyl)phthalimide.
Liberation of the Amine: The intermediate is treated with hydrazine, which attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) and the desired this compound. nrochemistry.com
Another common route is the reduction of 3-(ethylthio)benzonitrile . This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. The mechanism of nitrile reduction generally involves the sequential addition of hydride equivalents to the carbon-nitrogen triple bond. In catalytic hydrogenation over metal catalysts like palladium or ruthenium, the nitrile adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. acs.orgacs.orgresearchgate.net The reaction proceeds through an imine intermediate which is further reduced to the primary amine. researchgate.net
Kinetic Studies of Derivatization Reactions of the Amine Functionality
The rate of acylation of benzylamines is sensitive to the electronic properties of the substituents on the aromatic ring. This relationship can be quantified using the Hammett equation , which relates the reaction rate constants (k) to substituent constants (σ). nih.govresearchgate.net For the acylation of benzylamines, electron-donating groups generally increase the reaction rate by enhancing the nucleophilicity of the amine, resulting in a negative rho (ρ) value in the Hammett plot. Conversely, electron-withdrawing groups decrease the rate.
The ethylthio (-SEt) group at the meta position is expected to have a modest electronic effect. Its influence will be primarily inductive, with a slight electron-withdrawing character. This would predict a slightly slower rate of acylation compared to unsubstituted benzylamine (B48309).
Hypothetical Kinetic Data for Acylation of Substituted Benzylamines:
| Substituent (X) in X-C₆H₄CH₂NH₂ | Relative Rate (kₓ/kH) | Hammett σₚ Constant |
| 4-OCH₃ | > 1 | -0.27 |
| 4-CH₃ | > 1 | -0.17 |
| H | 1 | 0.00 |
| 3-SEt (estimated) | < 1 | ~0.15 (estimated) |
| 4-Cl | < 1 | 0.23 |
| 4-NO₂ | < 1 | 0.78 |
This table is illustrative and based on general principles of Hammett correlations. The value for 3-SEt is an estimation based on the known electronic effects of thioether groups.
Kinetic studies on the addition of benzylamines to activated alkenes have also been conducted, revealing detailed mechanistic insights. For instance, the addition of benzylamines to α-cyano-4-nitrostilbene has been shown to proceed through a zwitterionic intermediate, with a second amine molecule acting as a catalyst for the decomposition of this intermediate. rsc.org Similar detailed kinetic analyses for this compound would be valuable.
Isotopic Labeling Experiments to Probe Reaction Pathways
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgslideshare.netcreative-proteomics.com While no specific isotopic labeling studies on this compound have been reported, the application of this method can be illustrated through analogous systems.
For instance, in the synthesis of benzylamines via the reduction of benzonitriles, deuterium (B1214612) labeling can be used to probe the mechanism of hydride transfer. If the reduction is carried out with a deuterium-labeled reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), the resulting benzylamine will contain deuterium atoms on the benzylic carbon. Mass spectrometry or NMR spectroscopy can then be used to determine the number and position of the deuterium atoms, providing evidence for the stepwise addition of hydride equivalents. acs.org
Similarly, in the study of enzymatic reactions involving benzylamines, isotopic labeling can reveal the stereospecificity of the enzyme. nih.gov For example, the oxidation of a stereospecifically deuterated benzylamine by an enzyme can show whether the pro-R or pro-S hydrogen is abstracted, offering insight into the enzyme's active site geometry.
Hypothetical Isotopic Labeling Experiment for Reductive Amination:
The synthesis of this compound via reductive amination of 3-(ethylthio)benzaldehyde with ammonia could be investigated using deuterium labeling.
| Reactants | Expected Product | Mechanistic Insight |
| 3-(EtS)C₆H₄CHO + NH₃ + D₂/Pd | (3-(Ethylthio)phenyl)methan-α,α-d₂-amine | Confirms the addition of two deuterium atoms from the gas phase to the imine intermediate. |
| 3-(EtS)C₆H₄CDO + NH₃ + H₂/Pd | (3-(Ethylthio)phenyl)methan-α-d-amine | Demonstrates the retention of the deuterium from the aldehyde, indicating the imine formation and subsequent reduction. |
These experiments, by pinpointing the location of the isotopic labels in the product, can distinguish between different possible reaction pathways. numberanalytics.com
Computational Studies of Transition States and Reaction Energetics for this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating reaction mechanisms at a molecular level. researchgate.netnih.gov It allows for the calculation of the geometries and energies of reactants, products, intermediates, and transition states, offering a detailed picture of the reaction pathway.
For transformations involving this compound, computational studies could elucidate several key aspects:
Transition State Structures: For reactions like N-acylation or SN2 reactions, DFT calculations can model the structure of the transition state, revealing the extent of bond formation and breaking.
Reaction Energetics: The activation energies and reaction enthalpies for various pathways can be calculated, helping to predict the most favorable mechanism. For example, in a multi-step synthesis, computational analysis can identify the rate-determining step.
Influence of the Substituent: The electronic effect of the 3-ethylthio group can be quantified by calculating its impact on the charge distribution and orbital energies of the molecule, and how these factors influence the transition state energies.
While specific computational studies on this compound are lacking, studies on related systems, such as the cross-coupling of benzylamines, have successfully used DFT to support proposed radical-based mechanisms. chinesechemsoc.org Similar approaches could be applied to understand the reactivity of this compound in various transformations.
Hypothetical DFT Calculation Results for the SN2 Reaction of Benzylamine with an Alkyl Halide:
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) | ~20-25 |
| Reaction Energy (ΔG) | ~ -10 to -15 |
These values are illustrative and would be expected to be influenced by the specific reactants and the presence of the 3-ethylthio substituent.
Investigation of Catalyst-Substrate Interactions in Reactions Involving this compound
Catalysts play a pivotal role in many reactions involving amines, and understanding the interaction between the catalyst and the substrate is key to optimizing reaction conditions and selectivity.
In the context of synthesizing this compound via catalytic hydrogenation of the corresponding nitrile, the interaction with the metal catalyst (e.g., Pd, Ru, Ni) is crucial. acs.orgacs.orgresearchgate.net The nitrile group coordinates to the metal surface, which facilitates the addition of hydrogen. The nature of the support material (e.g., carbon, alumina) can also influence the electronic properties of the metal and thus its catalytic activity and selectivity. researchgate.net
For reactions where this compound is a reactant, such as in cross-coupling reactions, the amine can act as a directing group, coordinating to the metal center of the catalyst and facilitating C-H activation at a specific position. acs.orgnih.gov The ethylthio group, with its lone pairs on the sulfur atom, could also potentially interact with the catalyst, influencing the regioselectivity of the reaction.
Examples of Catalyst-Substrate Interactions:
| Reaction Type | Catalyst | Nature of Interaction |
| Nitrile Hydrogenation | Pd/C | Coordination of the nitrile π-system to the palladium surface. |
| C-H Arylation | Pd(II) | Coordination of the amine nitrogen to the palladium center, directing ortho-C-H activation. acs.org |
| Reductive Amination | Ru-based complexes | Formation of a ruthenium-hydride species that participates in the reduction of the imine intermediate. researchgate.net |
| Nucleophilic Catalysis | Benzylamine | Benzylamine itself can act as a nucleophilic catalyst in certain reactions, such as the synthesis of quinolines. organic-chemistry.org |
Detailed mechanistic studies, often combining kinetic experiments, isotopic labeling, and computational modeling, are essential to fully unravel the complex interplay between this compound, the reacting partners, and the catalyst.
Precursor Chemistry and Intermediate Synthesis for 3 Ethylthio Phenyl Methanamine Production
Synthesis and Functionalization of Key Phenyl Ring Precursors
The synthesis of (3-(Ethylthio)phenyl)methanamine hinges on the availability of appropriately substituted phenyl ring precursors. The primary strategy involves the preparation of a benzene (B151609) ring with functional groups at the 1 and 3 positions, which can then be converted to the target ethylthio and aminomethyl groups. Key precursors include 3-halobenzonitriles and 3-aminobenzonitrile.
A variety of synthetic methods are employed to produce these critical intermediates. For instance, 3-chlorobenzonitrile (B1581422) can be synthesized from 3-chlorobenzoic acid through a multi-step process involving reaction with ammonia (B1221849) and subsequent dehydration. patsnap.com Another approach is the dehydration of the aldoxime of 3-chlorobenzaldehyde. wikipedia.org Similarly, 3-bromobenzonitrile (B1265711) can be prepared from 2-pyridinecarbaldehyde and ammonium (B1175870) acetate (B1210297) in the presence of trimethylphenylammonium tribromide. chemicalbook.com The Sandmeyer reaction provides a classic route to 3-iodobenzonitrile (B1295488) from 3-aminobenzonitrile.
3-Aminobenzonitrile itself is a versatile precursor. It can be synthesized via the reduction of 3-nitrobenzonitrile (B78329) or by reacting 3-aminobenzaldehyde (B158843) with hydroxylamine. ontosight.ai An alternative synthesis involves the dehydration of 3-aminobenzamide (B1265367) using thionyl chloride. chemicalbook.com
Table 1: Synthesis of Key Phenyl Ring Precursors
| Precursor | Starting Material(s) | Reagent(s) | Key Reaction Type | Reference(s) |
|---|---|---|---|---|
| 3-Chlorobenzonitrile | 3-Chlorobenzoic acid | Ammonia, then dehydration | Amidation, Dehydration | patsnap.com |
| 3-Chlorobenzonitrile | 3-Chlorobenzaldehyde aldoxime | - | Dehydration | wikipedia.orgsphinxsai.com |
| 3-Bromobenzonitrile | 2-Pyridinecarbaldehyde, Ammonium acetate | Trimethylphenylammonium tribromide | Condensation/Aromatization | chemicalbook.com |
| 3-Iodobenzonitrile | 3-Aminobenzonitrile | Potassium iodide, Copper(I) iodide | Sandmeyer Reaction | |
| 3-Aminobenzonitrile | 3-Nitrobenzonitrile | Reducing agent | Reduction | ontosight.ai |
| 3-Aminobenzonitrile | 3-Aminobenzaldehyde | Hydroxylamine | Condensation | ontosight.ai |
| 3-Aminobenzonitrile | 3-Aminobenzamide | Thionyl chloride | Dehydration | chemicalbook.com |
Preparation of Ethylthio Moiety Precursors
The introduction of the ethylthio group (-SCH₂CH₃) is a crucial step in the synthesis of this compound. This is typically achieved using a nucleophilic substitution reaction with a suitable ethylthio precursor. Two common and effective reagents for this purpose are sodium ethanethiolate and ethyl thiocyanate (B1210189).
Sodium ethanethiolate (CH₃CH₂SNa) is a powerful nucleophile that can readily displace a leaving group, such as a halogen, on the phenyl ring. It can be prepared by reacting ethanethiol (B150549) with a strong base like sodium hydride or metallic sodium. guidechem.comwikipedia.orgchembk.com The resulting white solid is soluble in polar organic solvents and is a key reagent in organic synthesis. wikipedia.orgsigmaaldrich.com
Ethyl thiocyanate (CH₃CH₂SCN) serves as an alternative precursor for the ethylthio group. It can be synthesized through various methods, including the reaction of an ethyl halide with a thiocyanate salt.
Table 2: Preparation of Ethylthio Moiety Precursors
| Precursor | Starting Material(s) | Reagent(s) | Key Reaction Type | Reference(s) |
|---|---|---|---|---|
| Sodium Ethanethiolate | Ethanethiol | Sodium hydride or Sodium metal | Acid-Base Reaction | guidechem.comwikipedia.orgchembk.com |
| Ethyl Thiocyanate | Ethylamine, Carbon disulfide | Oxidizing agent (e.g., chlorite) | Dithiocarbamate formation, Oxidation | google.com |
Strategies for Introducing the Aminomethyl Group
The final key structural element to be installed is the aminomethyl group (-CH₂NH₂). Several synthetic strategies can be employed to achieve this transformation, with the most common being the reduction of a nitrile group.
The reduction of a nitrile, such as 3-(ethylthio)benzonitrile, provides a direct route to the desired primary amine. A powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup, can effectively accomplish this conversion. chemguide.co.ukchemistrysteps.comlibretexts.org
Catalytic hydrogenation offers an alternative and often more industrially viable method for nitrile reduction. This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, often under elevated temperature and pressure. studymind.co.uk
Another innovative approach is the direct aminomethylation of aryl halides. nih.gov This can be achieved through a Ni/photoredox dual catalysis system using α-silylamines. nih.govacs.orgnih.gov This method allows for the one-step installation of an aminomethyl unit onto aryl halides under mild conditions. nih.govacs.orgnih.gov The Suzuki-Miyaura cross-coupling reaction using reagents like sodium phthalimidomethyltrifluoroborate also provides a pathway for the primary aminomethylation of aryl halides. organic-chemistry.org
Table 3: Strategies for Introducing the Aminomethyl Group
| Strategy | Precursor Type | Reagent(s)/Catalyst(s) | Key Features | Reference(s) |
|---|---|---|---|---|
| Nitrile Reduction | Substituted benzonitrile | Lithium aluminium hydride (LiAlH₄) | Powerful, high-yielding | chemguide.co.ukchemistrysteps.comlibretexts.org |
| Catalytic Hydrogenation | Substituted benzonitrile | H₂, Metal catalyst (Pd, Pt, Ni) | Industrially preferred, avoids hydrides | studymind.co.uk |
| Aminomethylation of Aryl Halides | Aryl halide | α-Silylamines, Ni/photoredox catalyst | Mild conditions, direct installation | nih.govacs.orgnih.gov |
| Suzuki-Miyaura Cross-Coupling | Aryl halide | Sodium phthalimidomethyltrifluoroborate, Pd catalyst | One-pot primary aminomethylation | organic-chemistry.org |
Development of Sustainable and Economical Routes to Intermediates of this compound
The development of sustainable and economical synthetic routes is a continuous effort in chemical manufacturing. For the intermediates of this compound, research is focused on reducing costs, minimizing environmental impact, and improving efficiency.
One key area of improvement is in the reduction of nitriles. While LiAlH₄ is highly effective, it is also expensive and requires careful handling. Catalytic hydrogenation, using more abundant and less hazardous materials like hydrogen gas and recyclable metal catalysts, presents a more economical and sustainable alternative for large-scale production. studymind.co.uk
In the synthesis of phenyl ring precursors, routes that utilize readily available and less expensive starting materials are favored. For example, a patented method for preparing 3-chlorobenzonitrile from 3-chlorobenzoic acid and ammonia highlights a low-cost and simple process with stable product quality. patsnap.com The use of catalytic methods, such as the copper-nanoparticle-catalyzed reduction of 3-chlorobenzonitrile to 3-chlorobenzylamine, also points towards more efficient and potentially greener synthetic pathways. wikipedia.org
Furthermore, the development of one-pot reactions, such as the primary aminomethylation of aryl halides, contributes to sustainability by reducing the number of synthetic steps, minimizing solvent waste, and saving energy. organic-chemistry.org These advancements are crucial for the environmentally responsible and cost-effective production of this compound and its intermediates.
In Vitro Biological and Biochemical Investigations of 3 Ethylthio Phenyl Methanamine and Its Analogs
Enzyme Inhibition and Activation Studies in Cell-Free Systems
Analogs of (3-(Ethylthio)phenyl)methanamine have been identified as potent inhibitors of the enzyme Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 15 (NUDT15). Specifically, the compounds TH1760 and its analog TH7755 have demonstrated significant inhibitory activity against NUDT15 in cell-free enzymatic assays.
The inhibitory potency of these compounds was determined using a malachite green-based assay, which measures the inorganic phosphate (B84403) produced from the enzymatic hydrolysis of the NUDT15 substrate. scirp.org In this assay, TH1760 was found to be a potent inhibitor of human NUDT15 with a half-maximal inhibitory concentration (IC50) of 25 nM. researchgate.net Further optimization of this scaffold led to the development of TH7755, which exhibited an IC50 value of 30 nM against human NUDT15. scirp.orgnih.gov The inhibition of mouse NUDT15 by TH7755 was also evaluated, showing an IC50 of 144 nM, indicating a degree of species selectivity. scirp.orgnih.gov
Kinetic studies have revealed that these analogs act as competitive inhibitors of NUDT15, suggesting that they bind to the active site of the enzyme and compete with the natural substrate. nih.gov An inactive structural analog, TH7285, has also been utilized in these studies as a negative control to confirm that the observed effects are due to specific inhibition of NUDT15. scirp.org
Table 1: In Vitro Inhibition of NUDT15 by Analogs of this compound
| Compound | Target | IC50 (nM) | Assay Method |
| TH1760 | Human NUDT15 | 25 | Malachite Green Assay |
| TH7755 | Human NUDT15 | 30 | Malachite Green Assay |
| TH7755 | Mouse NUDT15 | 144 | Malachite Green Assay |
This table summarizes the reported half-maximal inhibitory concentrations (IC50) of TH1760 and TH7755 against NUDT15.
Receptor Binding Assays with Isolated Receptors and Ligands
As of the latest available data, no studies have been published detailing the screening of this compound or its known analogs, including TH1760 and TH7755, against a broad panel of isolated receptors and ligands. Therefore, the receptor binding profile of these compounds remains uncharacterized.
Cell-Based Assays for Antimicrobial and Antiproliferative Activities on Non-Human Cell Lines
There is currently no publicly available information from in vitro studies on the antimicrobial or antiproliferative activities of this compound or its direct analogs, such as TH1760 and TH7755, on non-human cell lines.
Investigation of Molecular Targets and Pathways Using In Vitro Biochemical Tools
The primary molecular target of the analogs TH1760 and TH7755 has been unequivocally identified as NUDT15. The engagement of these compounds with their cellular target has been confirmed using the Cellular Thermal Shift Assay (CETSA). scirp.orgderpharmachemica.com This technique assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment. Treatment of cells with TH1760 and TH7755 resulted in a significant thermal stabilization of NUDT15, confirming direct target engagement within intact cells. scirp.org Notably, TH7755 demonstrated a greater extent of target engagement in cells compared to TH1760. scirp.org
The functional consequence of NUDT15 inhibition by these compounds has been investigated by monitoring the cellular levels of thiopurine metabolites. NUDT15 is known to hydrolyze the active metabolites of thiopurine drugs, such as 6-thio-(d)GTP. Inhibition of NUDT15 by TH1760 and TH7755 has been shown to lead to an enhanced accumulation of these active metabolites in cells, thereby potentiating the cytotoxic effects of thiopurines. scirp.orgscirp.org This provides a clear link between the direct inhibition of the enzyme and a measurable downstream cellular effect, solidifying NUDT15 as the key molecular target responsible for the observed potentiation of thiopurine toxicity. scirp.org
Development of this compound as a Biochemical Probe
The potent and specific inhibitory activity of TH1760 against NUDT15 has led to its development and characterization as the first chemical probe for this enzyme. scirp.org A chemical probe is a small molecule used to study the function of a specific protein in a cellular or in vivo context. TH1760, along with its validated inactive analog TH7285, provides a valuable toolset for researchers to investigate the biological roles of NUDT15. scirp.org By using TH1760 to inhibit NUDT15 activity, scientists can explore the physiological and pathological consequences of blocking this enzyme's function, as demonstrated by its ability to sensitize cells to thiopurine drugs. scirp.org
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Cell-Free or Cellular Models
Detailed in vitro ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound and its specific analogs, TH1760 and TH7755, are not currently available in the public domain. Standard assays to evaluate these properties include microsomal stability assays to assess metabolic stability and Caco-2 permeability assays to predict intestinal absorption.
Microsomal stability assays measure the rate of metabolism of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nih.gov Thioether-containing compounds are known to be susceptible to oxidation by these enzymes. nih.gov
Caco-2 permeability assays utilize a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to assess a compound's potential for oral absorption. While these are standard in vitro ADME assays, specific results for this compound and its analogs have not been reported.
Potential Applications of 3 Ethylthio Phenyl Methanamine in Non Biological Fields
Role as a Ligand in Coordination Chemistry and Metal Complex Formation
The structure of (3-(Ethylthio)phenyl)methanamine inherently suggests its utility as a ligand in coordination chemistry. Ligands are molecules or ions that donate a pair of electrons to a central metal atom to form a coordination complex. This compound contains two potential donor sites: the nitrogen atom of the amine group and the sulfur atom of the thioether group.
The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) allows for versatile coordination behavior. It can act as a monodentate ligand, coordinating to a metal center through either the nitrogen or the sulfur atom. More interestingly, it has the potential to act as a bidentate chelating ligand, where both the nitrogen and sulfur atoms coordinate to the same metal center, forming a stable five-membered chelate ring. This chelation effect typically enhances the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands.
The nature of the metal-ligand bond would depend on the specific metal ion involved. The soft sulfur donor would be expected to form strong bonds with soft metal ions like palladium(II), platinum(II), mercury(II), and cadmium(II), according to the Hard and Soft Acids and Bases (HSAB) principle. The borderline nitrogen donor can coordinate to a wider range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis of such complexes would typically involve reacting a salt of the desired metal with the ligand in a suitable solvent. nih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atom(s) | Potential Metal Partners | Resulting Complex |
| Monodentate | Nitrogen | Cu(II), Ni(II), Co(II), Zn(II) | Terminal amine complex |
| Monodentate | Sulfur | Pd(II), Pt(II), Hg(II) | Terminal thioether complex |
| Bidentate (Chelating) | Nitrogen and Sulfur | Pd(II), Pt(II), Cu(II), Ni(II) | Stable 5-membered chelate ring |
The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties, making them subjects for further investigation in areas such as homogeneous catalysis or materials science.
Application as a Building Block in Polymer Synthesis and Material Science
In the realm of polymer science, this compound can be considered a valuable monomer or building block for the synthesis of functional polymers. The primary amine group is a key functional handle for various polymerization reactions.
For instance, it can undergo condensation polymerization with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively. These polymers would incorporate the ethylthio-phenyl moiety as a repeating unit along the polymer backbone, potentially imparting specific properties such as increased refractive index, enhanced thermal stability, or affinity for heavy metals due to the presence of the sulfur atom.
Furthermore, the amine group can serve as an initiator for ring-opening polymerization of cyclic monomers like epoxides or lactones. It can also be used to functionalize existing polymers through post-polymerization modification reactions. For example, it could be grafted onto polymers containing electrophilic groups to introduce the thioether functionality.
The presence of the sulfur-containing aromatic ring in the resulting polymers could lead to materials with interesting optical and electronic properties, potentially finding use in specialized coatings, membranes, or as components in composite materials. While direct polymerization studies of this specific monomer are not widely reported, the synthesis of polymers from functionalized thiophene (B33073) derivatives is a well-established field, suggesting the feasibility of such approaches. researchgate.net
Utilization in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound is well-suited for participating in such interactions.
The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems. The ethylthio group can participate in sulfur-π interactions, and the amine group is capable of forming hydrogen bonds. These multiple non-covalent interaction sites make it a potential guest molecule for various host systems, such as cyclodextrins, calixarenes, or cucurbiturils. The encapsulation of this molecule within a host cavity could modify its physical and chemical properties and could be used for applications like controlled release or the construction of more complex supramolecular assemblies.
The principle of host-guest chemistry could be employed to enhance certain interactions. For example, encapsulation within a host molecule like cucurbit nih.govuril (CB nih.gov) has been shown to significantly strengthen interactions between guest molecules, such as phenyl-perfluorophenyl polar-π interactions. nih.gov A similar strategy could potentially be applied to systems involving this compound to create robust supramolecular gels or other materials. nih.gov
Development as a Component in Chemical Sensors
The functional groups of this compound make it a candidate for the development of chemical sensors. The thioether and amine groups can act as recognition sites for specific analytes.
For instance, the soft sulfur atom has a high affinity for heavy metal ions like mercury(II), lead(II), and cadmium(II). A sensor could be designed where the coordination of one of these metal ions to the sulfur atom leads to a measurable change in an optical or electrochemical signal. This could be a change in fluorescence, absorbance, or redox potential.
Similarly, the amine group can be used to detect the presence of aldehydes or ketones through the formation of an imine, which could be coupled to a colorimetric or fluorometric response. The entire molecule could be immobilized on a solid support, such as a polymer film or a nanoparticle surface, to create a practical sensor device. The development of such sensors often involves integrating the recognition element with a signal transducer.
Application in Organic Electroluminescent Materials
The development of materials for organic light-emitting diodes (OLEDs) is a major area of research in materials science. While this compound itself is not an emissive material, it can serve as a crucial building block for the synthesis of more complex molecules with desirable photophysical properties.
The amine group can be a key synthetic handle to attach this fragment to a known chromophore (a light-emitting molecule). The introduction of the ethylthio-phenyl group could be used to tune the electronic properties of the final molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing the efficiency and color of an OLED.
Research on related compounds, such as 1,3-phosphinoamines based on 2,1,3-benzothiadiazole, has shown that the molecular environment and substituent groups have a significant effect on the photophysical properties, including emission wavelengths and quantum yields. nih.gov These studies demonstrate that bright emissions with high quantum yields can be achieved in the solid state. nih.gov The incorporation of a fragment like this compound into such systems could be a strategy to further modulate these properties for the design of new electroluminescent materials. nih.gov
Table 2: Summary of Potential Non-Biological Applications and Key Functional Groups
| Application Area | Key Functional Group(s) | Potential Role |
| Coordination Chemistry | Amine (N-donor), Thioether (S-donor) | Monodentate or bidentate ligand for metal complex formation. |
| Polymer Synthesis | Amine | Monomer for polyamides, polyureas; initiator for ring-opening polymerization. |
| Supramolecular Chemistry | Phenyl ring, Amine, Thioether | Guest molecule for host-guest complexes, participant in non-covalent interactions. |
| Chemical Sensors | Thioether, Amine | Recognition site for heavy metals, aldehydes, or other analytes. |
| Organic Electroluminescent Materials | Amine, Phenyl-thioether moiety | Building block to synthesize and tune the properties of emissive molecules. |
Emerging Trends and Future Research Directions for 3 Ethylthio Phenyl Methanamine
Exploration of Unconventional Synthetic Methodologies for (3-(Ethylthio)phenyl)methanamine
Traditional synthetic routes to benzylamines often involve multi-step processes that may require harsh conditions or expensive catalysts. The future of synthesizing this compound and its derivatives lies in the adoption of more efficient, sustainable, and innovative methodologies.
Biocatalysis: Enzymes offer a green and highly selective alternative to conventional chemical catalysts. Biocatalytic approaches, such as the use of transaminases or imine reductases, are gaining prominence for the synthesis of chiral amines. nih.govbiorxiv.orgacs.org Future research could focus on identifying or engineering enzymes that can efficiently catalyze the amination of 3-(ethylthio)benzaldehyde or related precursors to produce this compound, potentially with high enantioselectivity. This would be particularly valuable as chiral amines are crucial building blocks for many pharmaceuticals. stanford.edu
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. researchgate.net The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity by enabling precise control over reaction parameters like temperature and pressure. nih.gov This methodology is particularly suited for reactions that are hazardous or difficult to control in batch mode. researchgate.net
Novel Catalytic Systems: The development of novel catalytic systems, such as those based on earth-abundant metals or photoredox catalysis, presents another exciting frontier. nih.gov Research into copper-catalyzed carboamination of styrenes, for instance, provides a direct route to various benzylamine (B48309) derivatives and could be adapted for the synthesis of this compound analogues. nih.gov These methods often offer different reactivity and selectivity profiles compared to traditional palladium- or rhodium-based catalysts.
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govstanford.edu | Discovery and engineering of specific enzymes (e.g., transaminases). |
| Flow Chemistry | Improved safety, scalability, and process control; higher yields. researchgate.netnih.gov | Optimization of reaction conditions in continuous flow reactors. |
| Novel Catalysis | Use of cheaper and more abundant metals, unique reactivity. nih.govnih.gov | Development of new catalysts for C-H functionalization or amination. |
Design and Synthesis of Advanced this compound Conjugates
To enhance the therapeutic potential of this compound, future research will likely focus on the design and synthesis of advanced conjugates. This involves linking the core molecule to other chemical entities to improve its properties, such as targeting, efficacy, or pharmacokinetics.
Prodrug Strategies: The primary amine group of this compound is a prime target for prodrug design. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. nih.gov This strategy can be used to overcome issues like poor membrane permeability or rapid first-pass metabolism. nih.gov For instance, converting the amine to an enaminone or a bioreductively activated N-oxide are potential avenues for exploration. nih.gov
| Conjugate Type | Potential Advantage | Synthetic Approach |
| Peptide Conjugate | Improved targeting and pharmacology. stanford.edutandfonline.com | Amide bond formation between the amine and a peptide. biorxiv.org |
| Prodrug | Enhanced absorption and metabolic stability. researchgate.netnih.gov | Chemical modification of the amine group to a bioreversible form. nih.gov |
| Bioconjugate (e.g., with Glutathione) | Elucidation of metabolic pathways and potential for targeted delivery. nih.govacs.org | In vivo metabolic processes or targeted chemical synthesis. nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast datasets and prediction of molecular properties. nih.gov
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity of new compounds. nih.govstanford.edu For this compound, AI models could be used to predict its potential biological targets, off-target effects, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. bioworld.comenamine.net For instance, computational models have been successfully used to predict the anticonvulsant activity of substituted benzylamines based on their topological descriptors. nih.gov
De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. myscience.org These models can explore a vast chemical space to identify new structures that are predicted to have higher potency, better selectivity, or improved pharmacokinetic profiles. nih.gov
Synthesis Prediction: AI tools are also being developed to predict synthetic routes for novel compounds. myscience.orgcsmres.co.uk This can significantly accelerate the synthesis of new this compound derivatives by identifying the most efficient and feasible reaction pathways.
| AI/ML Application | Objective | Potential Impact |
| Predictive Bioactivity Screening | Identify potential biological targets and activities of derivatives. stanford.edutandfonline.com | Prioritize the synthesis of compounds with the highest probability of success. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. enamine.net | Reduce late-stage failures in drug development. |
| Generative Molecular Design | Create novel analogues with improved properties. myscience.org | Accelerate the discovery of lead compounds. |
| Retrosynthesis Planning | Predict optimal synthetic routes for new derivatives. csmres.co.uk | Enhance the efficiency of chemical synthesis. |
Discovery of Novel In Vitro Biological Activities and Molecular Interactions
While the existing knowledge base for this compound may be limited, future research can focus on systematically exploring its biological activities and molecular interactions. Benzylamine derivatives have been shown to possess a wide range of biological activities, including anti-cancer, anti-tuberculosis, and enzyme inhibitory effects. openmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.com
Target-Based Screening: Screening this compound against a panel of known drug targets, such as kinases, proteases, and G-protein coupled receptors, could reveal novel activities. For example, substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. nih.govcam.ac.uk Similarly, benzylamine-based ligands have been discovered that bind to Complement Factor D, a key enzyme in the innate immune system. nih.gov
Phenotypic Screening: In addition to target-based approaches, phenotypic screening in relevant cell-based models can uncover unexpected therapeutic effects. This approach involves testing the compound's effect on cellular phenotypes without a preconceived notion of the target. For instance, benzylamine derivatives have been shown to induce apoptosis and reduce proliferation in melanoma cells. nih.gov
Molecular Modeling: Computational docking and molecular dynamics simulations can provide insights into the potential binding modes of this compound with various biological targets. nih.gov These in silico methods can help prioritize targets for experimental validation and guide the design of more potent derivatives.
| Research Area | Focus | Example from Benzylamine Literature |
| Enzyme Inhibition | Identify specific enzymes inhibited by the compound. | Inhibition of 17β-hydroxysteroid dehydrogenase type 3. nih.govcam.ac.uk |
| Antiproliferative Activity | Investigate effects on cancer cell growth and survival. | Induction of apoptosis in melanoma cells. nih.gov |
| Antimicrobial Activity | Test for activity against bacteria and other pathogens. | Evaluation against Mycobacterium tuberculosis. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Immunomodulation | Explore effects on immune system components. | Binding to Complement Factor D. nih.gov |
Development of High-Throughput Screening Methods for this compound Derivatives
To efficiently explore the structure-activity relationships (SAR) of this compound derivatives, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid testing of large libraries of compounds, accelerating the identification of promising hits. rsc.orguni-leipzig.de
Assay Development: The first step is to develop robust and miniaturized assays that can be automated. mdpi.com These can be either biochemical assays using purified proteins or cell-based assays that measure a specific cellular response. encyclopedia.pub For example, a fluorescence-based assay could be developed to measure the inhibition of a target enzyme, or a cell viability assay could be used to screen for cytotoxic effects.
Library Synthesis: Parallel synthesis techniques can be employed to rapidly generate a diverse library of this compound derivatives. By systematically varying the substituents on the phenyl ring and the amine group, a comprehensive SAR can be established.
Data Analysis: HTS campaigns generate large amounts of data that require sophisticated analysis tools. Computational methods can be used to identify hits, recognize patterns in the data, and build predictive models to guide the next round of synthesis and testing.
| HTS Component | Description | Future Direction for this compound |
| Assay Miniaturization | Adapting biological assays to 384- or 1536-well plate formats. mdpi.com | Development of specific assays for identified biological targets. |
| Robotics and Automation | Using automated liquid handling systems for compound screening. | Screening large, diverse libraries of derivatives. |
| Fluorescence-Based Readouts | Utilizing fluorescence, luminescence, or absorbance to measure activity. encyclopedia.pub | Implementation of sensitive and robust detection methods. |
| Chiral Screening | Methods to determine both yield and enantiomeric excess in asymmetric synthesis. nih.gov | Rapid optimization of chiral synthesis of derivatives. |
Advanced Analytical Methodologies for Detection and Quantification of this compound
As research on this compound progresses, the need for advanced analytical methods for its detection and quantification in various matrices, including biological samples, will become critical.
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of small molecules. nih.gov Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of this compound, which can aid in its structural confirmation and the identification of its metabolites. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for unambiguous identification.
Chromatography: Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), can provide rapid and high-resolution separation of this compound from complex mixtures. nih.gov Chiral chromatography is essential for separating and quantifying the enantiomers of chiral derivatives, which is crucial as enantiomers often exhibit different pharmacological activities. researchgate.net
Derivatization: Chemical derivatization can be employed to improve the analytical properties of this compound, such as its volatility for gas chromatography (GC) analysis or its ionization efficiency in MS. nih.govnist.gov For example, derivatization with a suitable reagent can enhance the sensitivity of detection in biological fluids. nih.gov
| Analytical Technique | Application | Relevance to this compound |
| LC-MS/MS | Quantification in biological matrices (plasma, urine). nih.govnih.gov | Pharmacokinetic studies and metabolite identification. |
| HRMS | Accurate mass determination and structural elucidation. | Unambiguous identification of the compound and its transformation products. |
| Chiral HPLC | Separation and quantification of enantiomers. researchgate.net | Stereoselective pharmacological and metabolic studies. |
| GC-MS | Analysis of volatile derivatives. osti.gov | Potential for alternative analytical workflows, especially after derivatization. nist.gov |
Q & A
Q. Basic Analytical Techniques
- ¹H/¹³C NMR Spectroscopy: Key peaks include aromatic protons (δ 6.8–7.5 ppm), methylene protons adjacent to the amine (δ 3.2–3.8 ppm), and ethylthio group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
- HPLC/GC-MS: To assess purity (>95% typical for intermediates), reverse-phase HPLC with UV detection (λ ~254 nm) or GC-MS with electron ionization are recommended .
Q. Advanced Methods
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₉H₁₃NS) with exact mass (167.0778 g/mol).
- X-ray Crystallography: For unambiguous structural confirmation if crystalline derivatives are synthesized .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Safety Measures
Q. Advanced Hazard Mitigation
- Waste Disposal: Segregate as halogen-free organic waste. Neutralize residual amines with dilute HCl before disposal .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and avoid aqueous release due to potential aquatic toxicity .
How does the electronic environment of the ethylthio group influence the reactivity of this compound in nucleophilic reactions?
Advanced Mechanistic Analysis
The ethylthio (-S-CH₂CH₃) group is a strong electron-donating substituent via resonance and inductive effects:
- Nucleophilicity Enhancement: Activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the amine.
- Steric Effects: The ethyl group may hinder reactions at the ortho position, favoring para selectivity in coupling reactions .
- Redox Stability: The thioether linkage is less prone to oxidation compared to sulfoxides, making it suitable for stable intermediate synthesis .
What strategies optimize the yield of this compound in multi-step syntheses?
Q. Advanced Optimization Techniques
- Catalytic Efficiency: Use Pd/C or Raney nickel for selective reduction of nitriles to amines, avoiding over-reduction .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve intermediate solubility, while THF enhances lithium-based reductions .
- Temperature Control: Maintain −10°C during imine formation to minimize side reactions .
- Workup Protocols: Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted aldehydes or byproducts .
Are there reported biological activities of derivatives of this compound in antimicrobial research?
Advanced Research Findings
While direct data on this compound is limited, structurally related methanamine derivatives show:
- Antifungal Activity: Benzimidazole-containing thiazolidinones (e.g., ridinilazole analogs) exhibit MIC values <1 µg/mL against Candida albicans .
- Antiplasmodial Potential: Imidazopyridazine-methanamine hybrids demonstrate IC₅₀ ~50 nM against Plasmodium falciparum .
- Structure-Activity Relationship (SAR): The ethylthio group may enhance membrane permeability due to its lipophilicity, improving bioavailability .
How can researchers address contradictions in reported physical properties of this compound?
Q. Advanced Data Analysis
- Melting Point Variability: Differences may arise from polymorphic forms or residual solvents. Recrystallize from ethanol/water mixtures for consistent results .
- LogP Discrepancies: Experimentally determine via shake-flask method (predicted logP ~1.8) to resolve computational vs. empirical conflicts .
- Spectroscopic Anomalies: Use deuterated solvents (e.g., CDCl₃) to eliminate solvent-shift artifacts in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
